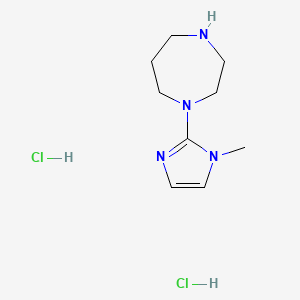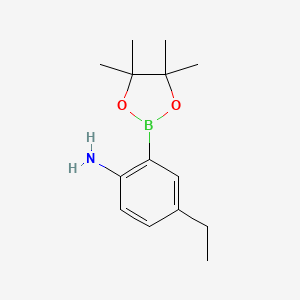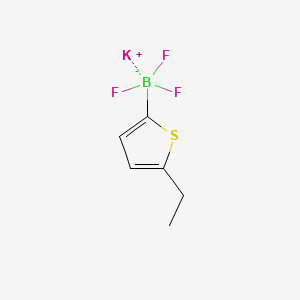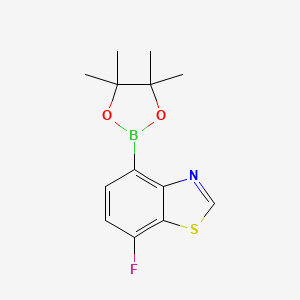![molecular formula C8H16ClNO B15298952 rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride is a bicyclic amine compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.1]heptane ring system, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Functional Group Introduction: Introduction of the aminomethyl group is achieved through a series of reactions, including nucleophilic substitution and reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-one
- rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-amine
Uniqueness
rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride stands out due to its specific functional groups and the presence of the hydrochloride salt. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC 名称 |
(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-1-6(4-8)3-7(8)10;/h6-7,10H,1-5,9H2;1H/t6-,7-,8-;/m1./s1 |
InChI 键 |
XQRSWEWBFDUIJN-QTPPMTSNSA-N |
手性 SMILES |
C1C[C@@]2(C[C@H]1C[C@H]2O)CN.Cl |
规范 SMILES |
C1CC2(CC1CC2O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)

![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)



![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)

![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
